molecular formula C7H9NO2S B6437150 2-[(oxetan-2-yl)methoxy]-1,3-thiazole CAS No. 2549009-42-7

2-[(oxetan-2-yl)methoxy]-1,3-thiazole

Cat. No.: B6437150
CAS No.: 2549009-42-7
M. Wt: 171.22 g/mol
InChI Key: ZABXVGHMTOLBMU-UHFFFAOYSA-N
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Description

2-[(oxetan-2-yl)methoxy]-1,3-thiazole is a heterocyclic compound that features both an oxetane ring and a thiazole ring The oxetane ring is a four-membered ring containing one oxygen atom, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms

Mechanism of Action

Target of Action

The primary target of 2-[(oxetan-2-yl)methoxy]-1,3-thiazole is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation.

Mode of Action

This compound interacts with EZH2, presumably making additional favorable contacts with the enzyme . This interaction leads to the inhibition of EZH2, thereby affecting the methylation status of histones and influencing gene expression .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways, leading to changes in the chromatin structure and subsequently altering gene expression . The exact downstream effects can vary depending on the specific genes that are affected.

Pharmacokinetics

The compound has been optimized for oral bioavailability . Its physicochemical properties, including calculated log D (clogD) values, have been analyzed in relation to in vitro metabolic stability and permeability parameters . This analysis identified a clogD range that afforded an increased probability of achieving favorable ADME data in a single molecule .

Result of Action

The result of the action of this compound is the inhibition of EZH2, leading to changes in gene expression . This can have various molecular and cellular effects, depending on the specific genes that are affected.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound . Additionally, the presence of other substances, such as proteins or ions, can potentially interact with the compound and influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing oxetane rings is through intramolecular cyclization, which can be achieved via cyclization through C−O bond formation or C−C bond formation . For example, the epoxide ring opening/ring closing method can be used to form the oxetane ring .

Once the oxetane ring is formed, it can be functionalized to introduce the thiazole moiety. This can be done through various synthetic routes, such as the use of electrophilic halocyclization of alcohols or other C−O bond-forming cyclization approaches . The final step involves the coupling of the oxetane-containing intermediate with a thiazole precursor under suitable reaction conditions.

Industrial Production Methods

Industrial production of 2-[(oxetan-2-yl)methoxy]-1,3-thiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of automated synthesis platforms can streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[(oxetan-2-yl)methoxy]-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound or reduce specific functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted thiazole derivatives.

Scientific Research Applications

2-[(oxetan-2-yl)methoxy]-1,3-thiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be used as a building block for designing new pharmaceuticals with improved properties.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: The compound can be used as a probe or tool in biological studies to investigate various biochemical pathways and mechanisms.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2-[(oxetan-2-yl)methoxy]-1,3-oxazole: Similar to 2-[(oxetan-2-yl)methoxy]-1,3-thiazole but contains an oxazole ring instead of a thiazole ring.

    2-[(oxetan-2-yl)methoxy]-1,3-imidazole: Contains an imidazole ring instead of a thiazole ring.

    2-[(oxetan-2-yl)methoxy]-1,3-pyrazole: Contains a pyrazole ring instead of a thiazole ring.

Uniqueness

This compound is unique due to the presence of both an oxetane ring and a thiazole ring. This combination imparts distinct physicochemical properties and reactivity to the compound, making it a valuable building block for various applications. The thiazole ring, in particular, can enhance the compound’s biological activity and stability compared to other similar compounds.

Properties

IUPAC Name

2-(oxetan-2-ylmethoxy)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-3-9-6(1)5-10-7-8-2-4-11-7/h2,4,6H,1,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABXVGHMTOLBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1COC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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